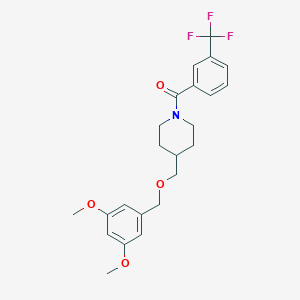

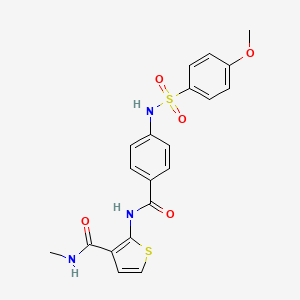

![molecular formula C18H14ClFN4OS2 B3016367 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-83-3](/img/structure/B3016367.png)

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

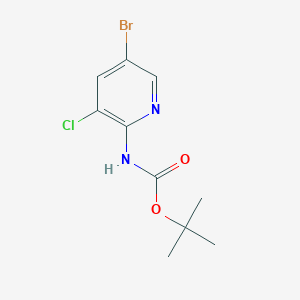

The compound "3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic molecule that appears to be a derivative of benzothiazole and triazole. These types of compounds are known for their biological activities, which include antitumor, anti-inflammatory, analgesic, and anticonvulsant properties. The presence of fluorine and chlorine atoms suggests potential for increased biological activity due to the electronic effects these substituents can impart on the molecule .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves cyclization reactions, as seen in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxicity against certain human breast cell lines . Similarly, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen were synthesized through a one-pot cyclization involving chloroacetic acid and benzaldehydes . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives is often characterized by restricted rotation around certain bonds due to steric hindrance or electronic effects, as evidenced by NMR and X-ray studies . This restricted rotation can influence the biological activity of the compounds by stabilizing certain conformations that are more favorable for interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole and triazole derivatives can undergo various chemical reactions, including cyclization and substitution, which are crucial for the synthesis of these compounds . The presence of halogens such as chlorine and fluorine in the molecule can also facilitate further chemical transformations, such as nucleophilic aromatic substitution, which can be used to introduce additional functional groups or modify the structure to enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole and triazole derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine and chlorine can affect the lipophilicity, acidity, and overall reactivity of the molecule. These properties are important for the compound's solubility, stability, and its ability to cross biological membranes, which are critical factors for its pharmacological profile .

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Research on structurally similar compounds to 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has focused on their synthesis and potential biological properties. Fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated for their cytotoxic activity against various cancer cell lines, demonstrating potent effects in certain contexts (Hutchinson et al., 2001). Furthermore, novel benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity, with some compounds showing promising results compared to standard drugs (Liu et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of compounds related to 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one offers insights into their molecular geometry and potential interaction mechanisms. For instance, the crystal structures of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative have been described, providing a basis for understanding the structural features that may influence biological activity (Banu et al., 2014).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives exhibited notable activities, suggesting potential for further development as therapeutic agents (Menteşe et al., 2015).

Anticancer Potential

New benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity. These studies reveal the modulation of antitumor properties through specific substitutions on the benzothiazole scaffold, indicating a promising direction for the development of new anticancer agents (Osmaniye et al., 2018).

Propiedades

IUPAC Name |

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4OS2/c1-23-16(9-24-14-7-2-3-8-15(14)27-18(24)25)21-22-17(23)26-10-11-12(19)5-4-6-13(11)20/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOJFBZSEQDPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

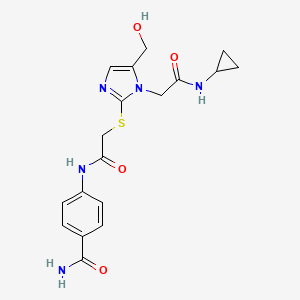

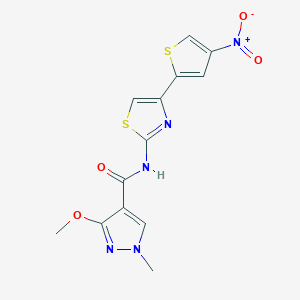

![methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B3016287.png)

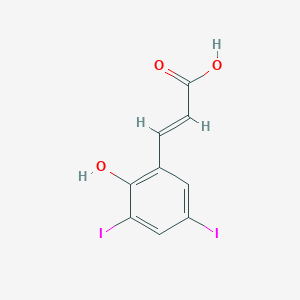

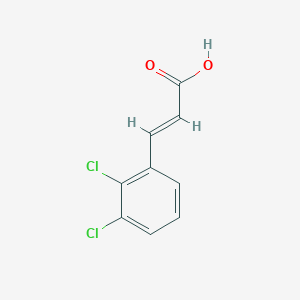

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)

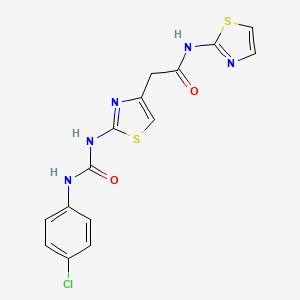

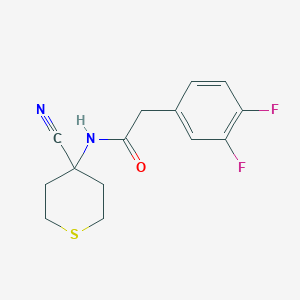

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)

![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)